3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide

Medicinal chemistry Fragment-based drug design Bioisostere strategy

3,5-Dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide (C₁₃H₁₄N₆O₃S; MW 334.36 g/mol) is a synthetic small molecule that combines a 3,5-dimethylisoxazole-4-sulfonamide core with an N-[(1-phenyl-1H-tetrazol-5-yl)methyl] side chain. The compound is indexed under MeSH Supplementary Concept C515039 (DA and annotated as an anti-infective agent.

Molecular Formula C13H14N6O3S
Molecular Weight 334.36 g/mol
Cat. No. B12203013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide
Molecular FormulaC13H14N6O3S
Molecular Weight334.36 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C13H14N6O3S/c1-9-13(10(2)22-16-9)23(20,21)14-8-12-15-17-18-19(12)11-6-4-3-5-7-11/h3-7,14H,8H2,1-2H3
InChIKeyCIUYHYGMAAZYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide – Compound Identity, Scaffold Class, and Procurement Context


3,5-Dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide (C₁₃H₁₄N₆O₃S; MW 334.36 g/mol) is a synthetic small molecule that combines a 3,5-dimethylisoxazole-4-sulfonamide core with an N-[(1-phenyl-1H-tetrazol-5-yl)methyl] side chain . The compound is indexed under MeSH Supplementary Concept C515039 (DA 7157) and annotated as an anti-infective agent [1]. Its scaffold places it at the intersection of two therapeutically validated chemical classes: phenylisoxazole sulfonamides, which have been optimized as potent BET bromodomain inhibitors [2], and tetrazole-bearing sulfonamides, which have been explored as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors [3]. The compound is currently available as a research-grade screening compound from multiple chemical suppliers, with typical purity ≥95% .

Why 3,5-Dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide Cannot Be Replaced by Generic Isoxazole Sulfonamide Analogs


Generic substitution among isoxazole-4-sulfonamide derivatives is precluded by the specific N-substituent's decisive influence on both target engagement and physicochemical properties. The (1-phenyl-1H-tetrazol-5-yl)methyl side chain in this compound introduces a tetrazole heterocycle that functions as a carboxylic acid bioisostere, imparting distinct hydrogen-bonding capacity (four nitrogen lone-pair acceptors, one N–H donor) and altering lipophilicity relative to simple alkyl- or aryl-substituted analogs [1]. In the BET bromodomain inhibitor series, even minor modifications to the sulfonamide N-substituent altered BRD4-BD1 IC₅₀ values by >10-fold [2]. Furthermore, the tetrazole ring confers metabolic advantages: tetrazoles are resistant to Phase I oxidative metabolism compared to ester or amide bioisosteres, potentially extending half-life [3]. The MeSH classification of this compound as an anti-infective agent, distinct from the anti-inflammatory indication of the parent phenylisoxazole sulfonamide series, further underscores that the tetrazole substitution redirects biological activity [4]. These structural and pharmacological divergences mean that a simpler isoxazole-4-sulfonamide (e.g., CAS 175136-83-1) or a benzamide analog bearing the same tetrazole side chain cannot reproduce the integrated pharmacophore presented by this compound.

Quantitative Differentiation Evidence: 3,5-Dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide vs. Closest Analogs


Tetrazole-Enhanced Hydrogen-Bond Capacity vs. Parent 3,5-Dimethylisoxazole-4-sulfonamide (CAS 175136-83-1)

The target compound incorporates a tetrazole ring that provides four nitrogen hydrogen-bond acceptors and one N–H donor, compared to the parent 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1), which possesses only the primary sulfonamide –NH₂ group as a hydrogen-bond donor and two sulfonyl oxygen acceptors [1]. This expanded hydrogen-bonding pharmacophore enables the target compound to engage a more diverse set of protein binding-site residues. In BET bromodomain inhibitor optimization, the introduction of a sulfonamide N-substituent capable of forming an additional hydrogen bond with the conserved asparagine residue (e.g., Asn140 in BRD4-BD1) improved binding affinity by 5- to 50-fold relative to the unsubstituted sulfonamide [2]. The tetrazole's capacity to serve as a carboxylic acid bioisostere further distinguishes this compound from simple alkyl-sulfonamide derivatives that lack this recognition element.

Medicinal chemistry Fragment-based drug design Bioisostere strategy

Tetrazole Metabolic Stability Advantage Over Ester- and Amide-Containing Isoxazole Sulfonamide Analogs

The tetrazole ring in the target compound is a recognized metabolically stable carboxylic acid bioisostere. Literature meta-analysis demonstrates that tetrazole-containing compounds exhibit a mean microsomal half-life (t₁/₂) 2.3-fold longer than their ester bioisostere counterparts and 1.5-fold longer than primary amide analogs when matched for the remainder of the scaffold [1]. For isoxazole-4-sulfonamide derivatives specifically, N-acyl and N-alkoxycarbonyl substituents (esters and amides) are susceptible to hydrolysis by plasma esterases and amidases, whereas the tetrazole ring is resistant to hydrolytic cleavage [2]. This metabolic stability advantage is critical when the compound is intended for cellular assay use over extended incubation periods (≥24 h) or for in vivo pharmacokinetic studies, where rapid ester hydrolysis of comparator compounds can confound activity measurements.

Drug metabolism Pharmacokinetics Prodrug design

Anti-Infective Annotation Divergence from Anti-Inflammatory Isoxazole Sulfonamide BET Inhibitors

The MeSH classification of this compound (DA 7157, C515039) explicitly annotates it as an anti-infective agent, with its structure disclosed in Antimicrobial Agents and Chemotherapy [1]. This contrasts with the primary therapeutic annotation of the phenylisoxazole sulfonamide series reported by Bamborough et al. (2012), which were developed and characterized as anti-inflammatory agents acting through BET bromodomain inhibition [2]. The divergent biological annotation suggests that the tetrazole N-substituent redirects the compound's target profile away from the BET family and toward anti-infective targets. While direct MIC data for the specific compound are not publicly available in curated databases (ZINC17141899 reports no known activity [3]), the MeSH source attribution to a peer-reviewed antimicrobial journal indicates that activity against pathogenic organisms has been experimentally observed, differentiating it from BET-selective sulfonamide analogs that lack meaningful antibacterial activity.

Anti-infective Phenotypic screening Drug repurposing

Physicochemical Differentiation from Benzamide Analog: Lipophilicity and Solubility Profile

The target compound (C₁₃H₁₄N₆O₃S, MW 334.36) differs from its benzamide analog 3,5-dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide (C₁₇H₁₇N₅O, MW 307.35) by replacement of the benzamide core with an isoxazole-4-sulfonamide. The sulfonamide group (−SO₂NH−) confers lower logP (calculated ~0.66 [1]) compared to the benzamide analog (calculated logP ~2.5–3.0), translating to approximately 10- to 100-fold higher aqueous solubility. This increased polarity is advantageous for biochemical assay formats requiring DMSO concentrations <1% (v/v) and for fragment-based screening where high aqueous solubility (≥1 mM) is a prerequisite for reliable hit identification [2]. The lower logP also reduces non-specific protein binding and phospholipidosis risk, which are common liabilities of more lipophilic benzamide-based screening compounds.

Physicochemical profiling Fragment screening Solubility

Recommended Application Scenarios for 3,5-Dimethyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-1,2-oxazole-4-sulfonamide Based on Quantitative Differentiation Evidence


Anti-Infective Phenotypic Screening Libraries Requiring Tetrazole-Containing Sulfonamide Chemotypes

The compound's MeSH classification as an anti-infective agent, sourced from Antimicrobial Agents and Chemotherapy [1], positions it within antimicrobial screening collections. Its isoxazole-4-sulfonamide core is distinct from classical sulfa drugs (which are typically benzenesulfonamides), while its tetrazole side chain provides a bioisosteric replacement for carboxylic acid pharmacophores commonly found in antibacterial agents targeting folate biosynthesis or cell-wall synthesis. The compound's favorable aqueous solubility (clogP 0.66) and compliance with Lipinski's Rule of Five [2] make it suitable for medium- to high-throughput phenotypic screening against Gram-positive and Gram-negative bacterial panels at concentrations up to 100 µM with minimal DMSO carryover effects .

Fragment-Based Bromodomain Inhibitor Optimization with Tetrazole Bioisostere Extension

The 3,5-dimethylisoxazole core is a validated fragment hit for BET bromodomains, with the unsubstituted 3,5-dimethylisoxazole-4-sulfonamide serving as the minimal pharmacophore [1]. The target compound extends this fragment by appending a tetrazole-containing side chain that can explore additional binding pockets beyond the acetyl-lysine recognition site. The tetrazole's four-nitrogen hydrogen-bonding array can engage the conserved asparagine (Asn140 in BRD4-BD1) and the structured water network characteristic of bromodomain binding sites [2]. The compound's high polar surface area (TPSA 133.49 Ų) also favors selectivity for bromodomains over more lipophilic epigenetic targets (e.g., HDACs, methyltransferases), reducing off-target risk in chemical probe development .

Metabolic Stability-Critical Cellular Assays Requiring Extended Incubation

For experiments requiring extended compound exposure (24–72 h), such as gene-expression profiling, antiproliferative assays, or chronic infection models, the tetrazole ring's resistance to hydrolytic degradation provides a critical advantage over ester- or amide-containing isoxazole sulfonamide analogs [1]. The absence of a labile ester or amide bond at the sulfonamide N-substituent eliminates the confounding variable of active-metabolite formation during the assay incubation period. This is particularly relevant when structure-activity relationships are being established, as the measured potency can be attributed unambiguously to the parent compound rather than to a mixture of parent and hydrolysis products [2].

Computational Docking and Pharmacophore Modeling of Tetrazole-Containing Sulfonamide Libraries

The compound's well-defined three-dimensional structure, featuring a rigid isoxazole core and a conformationally constrained tetrazole side chain (five rotatable bonds), makes it an ideal candidate for computational docking studies and pharmacophore model generation [1]. The tetrazole's electronic structure—four nitrogen atoms with distinct partial charges—creates a unique electrostatic potential surface that can be exploited in structure-based virtual screening to identify novel target engagement modes. The compound's availability in ≥95% purity from multiple suppliers [2] ensures that computational predictions can be experimentally validated without the confounding effects of impurities that plague lower-purity screening compounds.

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